N-(3-ethoxybenzyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C21H22N2O4S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[(3-ethoxyphenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H22N2O4S2/c1-3-27-17-9-7-8-16(14-17)15-22-21(24)20-19(12-13-28-20)23(2)29(25,26)18-10-5-4-6-11-18/h4-14H,3,15H2,1-2H3,(H,22,24) |
InChI Key |
SBOXLEVLVNDHGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(3-ethoxybenzyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiophene ring substituted with an ethoxybenzyl group and a sulfonamide moiety. Its molecular formula is C18H20N2O3S, and it has a molecular weight of approximately 348.43 g/mol. The presence of the thiophene ring is crucial as it contributes to the compound's biological activity.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Thiophene Derivative : The thiophene core is synthesized through cyclization reactions involving appropriate precursors.
- Sulfonamide Formation : The sulfonamide group is introduced via reaction with sulfonyl chlorides.
- Final Coupling Reaction : The ethoxybenzyl moiety is added through nucleophilic substitution.
Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrated minimum inhibitory concentrations (MIC) against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| 3-Halo benzo[b]thiophenes | 16 | Staphylococcus aureus |
| Cyclohexanol-substituted thiophenes | 64 | Bacillus cereus |
The exact MIC for this compound remains to be determined in specific studies.
The antimicrobial action of thiophene derivatives is believed to involve:
- Disruption of Bacterial Cell Membranes : Thiophenes can integrate into lipid bilayers, altering membrane integrity.
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial metabolism.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various thiophene derivatives against clinical isolates of resistant bacteria. Results indicated that compounds with similar structures to this compound exhibited promising activity, suggesting potential for development as new antimicrobial agents.
- In Silico ADMET Analysis : Computational studies assessed the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound, indicating favorable profiles that support further pharmacological exploration.
Comparison with Similar Compounds
Structural Features
- Dihedral Angles: In N-(2-nitrophenyl)thiophene-2-carboxamide, the benzene-thiophene dihedral angle is 13.53°–8.50°, influenced by the nitro group .
- Hydrogen Bonding :
Physicochemical Properties
Melting Points and Solubility
| Compound | Melting Point (°C) | Notable Substituents |
|---|---|---|
| Target Compound | Not Reported | 3-ethoxybenzyl, sulfonamido |
| N-(2-nitrophenyl)thiophene-2-carboxamide | 124 (397 K) | Nitrophenyl |
| TLK2 Inhibitor 120 | >250 | 3-ethoxy, imidazolyl |
| T-IV-B (p-tolyl) | 132 | p-Tolylacryloyl |
Spectroscopic Data
Kinase Inhibition
- TLK2 Inhibitors : Compound 120 (3-ethoxy substituent) showed potent TLK2 inhibition, suggesting the ethoxy group enhances target binding .
- Comparison with TBC3711 : The endothelin antagonist TBC3711 (3,4-dimethylisoxazolyl substituent) highlights how sulfonamido-thiophene scaffolds can be tuned for receptor specificity .
Antibacterial and Antifungal Activity
- N-(2-nitrophenyl)thiophene-2-carboxamide: Exhibits genotoxicity in human cells, a concern for therapeutic use .
- T-IV Derivatives: Nitro-substituted analogs (T-IV-H, T-IV-I) showed moderate antimicrobial activity (63–69% yield) compared to non-polar substituents (74% for T-IV-B) .
Preparation Methods
Gewald Reaction for 2-Aminothiophene Formation
The Gewald reaction enables the construction of 2-aminothiophene derivatives via a three-component condensation of ketones, elemental sulfur, and a nitrile. For this compound, cyclization of methyl glyoxalate with acrylonitrile derivatives in the presence of morpholine as a catalyst yields 3-aminothiophene-2-carboxylate intermediates. Typical conditions involve refluxing in ethanol at 80°C for 12 hours, achieving yields of 65–75%.
Cyclocondensation of Diones
Alternative routes employ 1,4-diketones cyclized with phosphorus pentasulfide (P₂S₅) in anhydrous toluene. This method ensures precise substitution at the 3-position, critical for introducing the sulfonamide group later. Reaction temperatures of 110°C for 6 hours yield thiophene-2-carboxylic acid precursors, which are subsequently esterified using methanol and sulfuric acid.
Introduction of the N-Methylphenylsulfonamido Group
Functionalization at the thiophene 3-position requires careful regiocontrol to avoid polysubstitution.
Sulfonylation of Thiophene Amines
The free amine on the thiophene core reacts with N-methylbenzenesulfonyl chloride under basic conditions. In a representative procedure:
-
Reagents : Triethylamine (2.5 eq), dichloromethane (DCM) solvent, 0°C to room temperature.
-
Mechanism : The base deprotonates the amine, facilitating nucleophilic attack on the sulfonyl chloride.
-
Yield : 80–85% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Protection-Deprotection Strategies
To prevent undesired side reactions during subsequent steps, temporary protection of the carboxylic acid (as a methyl ester) is employed. For example, methyl esterification using thionyl chloride and methanol precedes sulfonylation. Deprotection post-sulfonylation is achieved via saponification with NaOH (2M, 60°C, 2 hours).
Carboxamide Formation via Coupling Reactions
The final step involves coupling the thiophene-2-carboxylic acid with 3-ethoxybenzylamine.
Activation with Carbodiimides
A common method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):
-
Conditions : 0°C to room temperature, 12 hours.
-
Workup : Extraction with ethyl acetate, washing with brine, and drying over Na₂SO₄.
-
Yield : 70–75% after purification.
Alternative Coupling Reagents
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in tetrahydrofuran (THF) offers higher efficiency (85–90% yield) but requires anhydrous conditions and inert atmosphere.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, THF) enhance sulfonylation and amide coupling rates compared to nonpolar solvents. However, DMF necessitates rigorous drying to prevent hydrolysis of sulfonyl chlorides.
Temperature and Time
Low temperatures (0–5°C) during sulfonylation minimize byproduct formation, while amide coupling proceeds efficiently at room temperature.
Purification and Characterization
Column Chromatography
Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves intermediates and final products. The target compound typically elutes at 30% ethyl acetate.
Recrystallization
Ethanol-water mixtures (7:3 v/v) produce crystalline N-(3-ethoxybenzyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide with >99% purity.
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.02 (s, 1H, thiophene-H), 7.75 (d, J = 8.2 Hz, 2H, aryl-H), 7.45 (d, J = 8.2 Hz, 2H, aryl-H), 4.52 (s, 2H, CH₂), 3.98 (q, J = 7.0 Hz, 2H, OCH₂), 2.75 (s, 3H, N-CH₃).
-
MS (ESI+) : m/z 429.1 [M+H]⁺.
Challenges and Mitigation Strategies
Regioselectivity in Sulfonylation
Competing reactions at the 4- and 5-positions of thiophene are mitigated by steric hindrance from the methyl group in N-methylbenzenesulfonyl chloride.
Moisture Sensitivity
Sulfonyl chloride reagents require handling under nitrogen or argon to prevent hydrolysis.
Scalability and Industrial Relevance
Kilogram-scale syntheses adopt continuous flow reactors for sulfonylation, reducing reaction times by 50% compared to batch processes . Environmental considerations favor solvent recovery systems, particularly for DMF and THF.
Q & A
Basic Research Questions
Q. How can the synthesis of N-(3-ethoxybenzyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide be optimized for academic laboratory settings?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with thiophene ring formation via cyclization of dicarbonyl compounds with elemental sulfur . Subsequent steps include sulfonamide coupling using N-methylbenzenesulfonamide derivatives and benzylation of the 3-ethoxybenzyl group. Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .
- Temperature control : Reflux conditions (70–100°C) improve yield while minimizing side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) ensures high purity .
Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., sulfonamide protons at δ 3.1–3.3 ppm, thiophene ring protons at δ 6.8–7.5 ppm) .
- IR spectroscopy : Peaks at 1650–1750 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (S=O stretch) validate functional groups .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ ion) confirms molecular formula .
Q. What preliminary biological screening strategies are recommended for assessing its therapeutic potential?
- Methodological Answer : Initial screens should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
- Methodological Answer : Systematic SAR requires:
- Scaffold diversification : Modifying the 3-ethoxybenzyl group (e.g., halogenation, methoxy substitution) to assess impact on receptor binding .
- Sulfonamide optimization : Replacing N-methyl with bulkier substituents (e.g., isopropyl) to improve metabolic stability .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with targets like EGFR or COX-2 .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Address discrepancies via:
- Standardized protocols : Uniform cell culture conditions (passage number, serum concentration) and assay controls .
- Dose-response validation : Replicate assays across multiple laboratories with blinded sample analysis .
- Off-target profiling : Chemoproteomics (e.g., thermal shift assays) to identify unintended interactions .
Q. How can researchers identify the molecular target(s) of this compound in complex biological systems?
- Methodological Answer : Target deconvolution strategies include:
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins .
- CRISPR-Cas9 screening : Genome-wide knockout libraries to identify genes essential for compound activity .
- Phosphoproteomics : Quantify changes in phosphorylation states post-treatment to map signaling pathways .
Q. What strategies mitigate solubility and bioavailability challenges during in vivo studies?
- Methodological Answer : Improve pharmacokinetics via:
- Prodrug design : Esterification of the carboxamide group to enhance intestinal absorption .
- Nanoparticle formulation : Encapsulation in PLGA nanoparticles for sustained release .
- Co-solvent systems : Use of PEG 400 or cyclodextrins to increase aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
